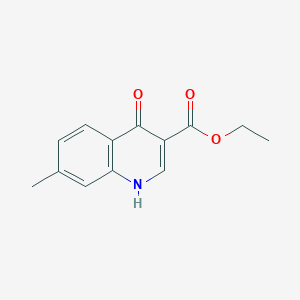
3-(azidomethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of azidomethyl-substituted oxetanes, which could include “3-(azidomethyl)oxane”, involves bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB . The process forms an oxetane ring and replaces bromide substituents with azide ions .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(azidomethyl)oxane is the DNA polymerase, an enzyme that synthesizes DNA molecules from their nucleotide building blocks . This compound is used as a substrate by the DNA polymerase during the process of DNA sequencing by synthesis (SBS) .
Mode of Action
This compound, as a part of the 3’-O-azidomethyl nucleotide reversible terminators (3’-O-azidomethyl-dNTPs), interacts with DNA polymerase during the SBS process . The DNA polymerase incorporates the 3’-O-azidomethyl-dNTPs into the growing DNA strand . After each incorporation, the azido label is cleaved to permit the next nucleotide incorporation .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the DNA sequencing by synthesis (SBS) process . The compound, as a part of the 3’-O-azidomethyl-dNTPs, is incorporated into the growing DNA strand by the DNA polymerase . After each incorporation, the azido label is cleaved, allowing the next nucleotide to be incorporated . This process continues, enabling the determination of the DNA sequence .
Pharmacokinetics
Due to the small size of the azido label, the 3’-o-azidomethyl-dntps are efficient substrates for the dna polymerase . This suggests that the compound may have good bioavailability in the context of DNA sequencing by synthesis.
Result of Action
The result of the action of this compound is the successful incorporation of the 3’-O-azidomethyl-dNTPs into the growing DNA strand during the SBS process . This leads to the continuous determination of the DNA sequence .
Action Environment
The action of this compound is influenced by the biochemical environment of the DNA polymerase and the SBS process . The efficiency of the compound as a substrate for the DNA polymerase suggests that it may be stable and effective in the biochemical environment of the enzyme . .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 3-(Azidomethyl)oxetane has been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, in the context of DNA sequencing by synthesis, 3-(Azidomethyl)oxetane has been used as a label for sequencing, demonstrating its interaction with DNA polymerase .
Cellular Effects
The effects of 3-(Azidomethyl)oxetane on cells and cellular processes are diverse and context-dependent. In the context of DNA sequencing, it influences cell function by interacting with the DNA polymerase, thereby affecting gene expression
Molecular Mechanism
The molecular mechanism of action of 3-(Azidomethyl)oxetane involves its interactions at the molecular level with various biomolecules. For instance, in DNA sequencing by synthesis, it binds to the DNA polymerase, influencing its activity . The azido group in 3-(Azidomethyl)oxetane can undergo a variety of reactions, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In the context of DNA sequencing, it has been shown to be an efficient substrate for DNA polymerase .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 3-(azidomethyl)oxane can be achieved through a three-step process involving the protection of a hydroxyl group, nucleophilic substitution, and deprotection.", "Starting Materials": [ "3-hydroxymethyl oxane", "sodium azide", "methyl iodide", "potassium carbonate", "tetrahydrofuran", "methanol" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting 3-hydroxymethyl oxane with methyl iodide in the presence of potassium carbonate and tetrahydrofuran to form 3-methoxymethyl oxane.", "Step 2: Nucleophilic substitution of the methoxy group with sodium azide in methanol to form 3-(azidomethyl)oxane.", "Step 3: Deprotection of the azide group by reacting 3-(azidomethyl)oxane with hydrogen gas in the presence of palladium on carbon catalyst to form the final product, 3-(azidomethyl)oxane." ] } | |
CAS No. |
2152201-70-0 |
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)
